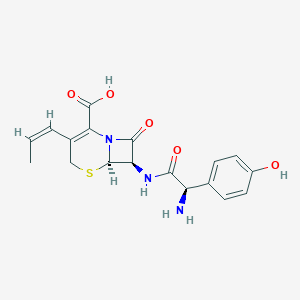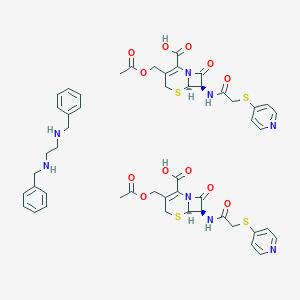
Céphapirine benzathine
Vue d'ensemble
Description
La céphapirine benzathine est un antibiotique céphalosporine de première génération, commercialisé sous le nom de marque Cefadyl. Elle est disponible en formulations injectables et est efficace contre les organismes gram-négatifs et gram-positifs . La this compound est principalement utilisée en médecine vétérinaire, en particulier pour l'infusion intramammaire chez les vaches laitières pour traiter la mammite .
Applications De Recherche Scientifique
Cephapirin benzathine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in veterinary medicine to treat bacterial infections in dairy cows, particularly mastitis.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
Target of Action
Cephapirin Benzathine primarily targets the Penicillin Binding Proteins (PBPs) located under the cell wall of susceptible bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal action of Cephapirin Benzathine .
Mode of Action
Cephapirin Benzathine exerts its bactericidal action by inhibiting bacterial cell-wall synthesis . This inhibition is mediated by the drug’s binding to one or more PBPs . The binding of Cephapirin Benzathine to PBPs disrupts the process of cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Cephapirin Benzathine is the bacterial cell wall synthesis pathway . By binding to PBPs, Cephapirin Benzathine inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .
Pharmacokinetics
Cephapirin Benzathine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is partly plasma-bound and is effective against both gram-negative and gram-positive organisms .
Result of Action
The primary result of Cephapirin Benzathine’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes high osmotic pressure within the bacterial cell, leading to rupture of the cytoplasmic membrane . This results in the bactericidal (bacteria-killing) effect of the drug .
Action Environment
The action, efficacy, and stability of Cephapirin Benzathine can be influenced by various environmental factors. For instance, the drug is formulated with benzathine to provide long-acting therapy . .
Analyse Biochimique
Biochemical Properties
Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, Cephapirin Benzathine inhibits cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cephapirin Benzathine has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .
Molecular Mechanism
The molecular mechanism of action of Cephapirin Benzathine involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
Cephapirin Benzathine has been shown to be an effective prolonged therapy treatment for more than 25 years
Dosage Effects in Animal Models
In animal models, specifically cows, Cephapirin Benzathine is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .
Metabolic Pathways
The specific metabolic pathways that Cephapirin Benzathine is involved in are not clearly defined in the available literature. It is known that Cephapirin Benzathine is partly plasma-bound .
Méthodes De Préparation
La céphapirine benzathine est synthétisée à partir de l'acide 7-amino-céphalosporanique (7-ACA) et de 4-pyridinethiols. Le processus implique la réaction du bromure d'acétyle 7-ACA avec des 4-pyridinethiols en présence d'un alcalin organique pour obtenir de l'acide céphapirine. Celui-ci est ensuite mis à réagir avec de l'acétate de dibenzylethylènediamine ou de la dibenzylethylènediamine pour former de la this compound . Les conditions de réaction impliquent généralement des températures comprises entre 0 et 50 °C et des temps de réaction allant de 0,1 à 20 heures .
Analyse Des Réactions Chimiques
La céphapirine benzathine subit diverses réactions chimiques, notamment :
Oxydation : La céphapirine peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir la céphapirine en ses alcools correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la chaîne latérale acyle, conduisant à différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions sont des sulfoxydes, des sulfones, des alcools et divers dérivés substitués .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études sur les antibiotiques céphalosporines.
Biologie : Investigated pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.
Industrie : Employé dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration.
Mécanisme d'action
L'activité bactéricide de la this compound résulte de l'inhibition de la synthèse de la paroi cellulaire. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, ce qui est essentiel pour la résistance et la rigidité de la paroi cellulaire . Cela conduit à la lyse cellulaire et à la mort des bactéries. La céphapirine est plus résistante aux bêta-lactamases que les pénicillines, ce qui la rend efficace contre les bactéries productrices de bêta-lactamases .
Comparaison Avec Des Composés Similaires
La céphapirine benzathine est comparée à d'autres céphalosporines de première génération telles que :
Céphalotine : Spectre d'activité similaire mais moins stable en présence de bêta-lactamases.
Céfazoline : A une demi-vie plus longue et est plus efficace contre certaines bactéries gram-positives.
Cephradine : Activité similaire mais avec des propriétés pharmacocinétiques différentes.
La this compound est unique en raison de sa formulation pour l'infusion intramammaire, fournissant une activité bactéricide prolongée dans la glande mammaire non lactante .
Propriétés
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-RACYMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97468-37-6 | |
| Record name | Cephapirin benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHAPIRIN BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephapirin benzathine exert its antibacterial effect?
A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.
Q2: What is the molecular formula and weight of cephapirin benzathine?
A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []
Q3: How does cephapirin benzathine perform in milk matrices?
A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []
Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?
A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []
Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?
A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []
Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?
A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []
Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?
A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []
Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?
A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []
Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?
A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.
Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?
A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]
Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?
A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


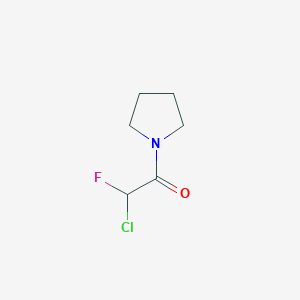
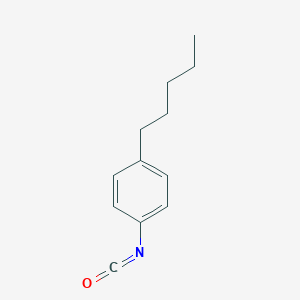
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
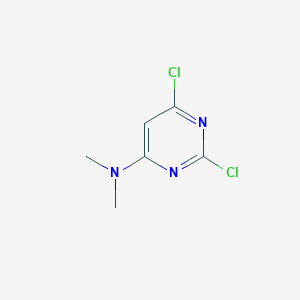
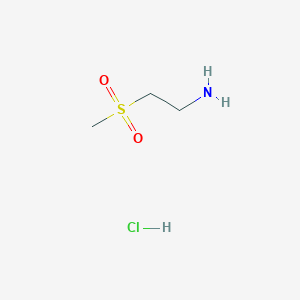
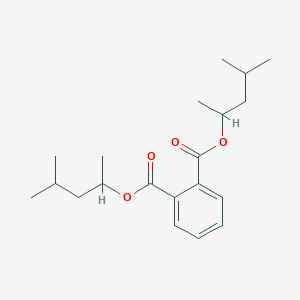
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
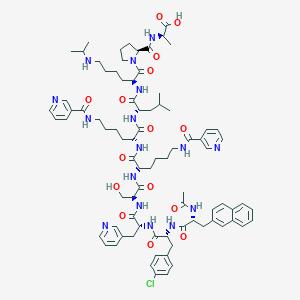
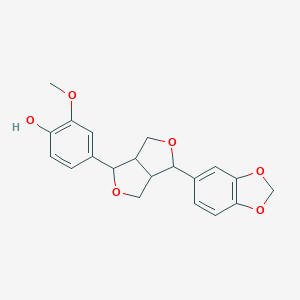
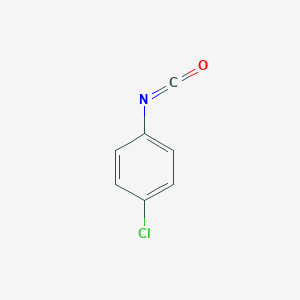
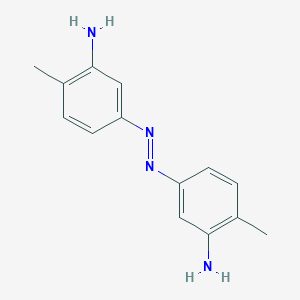
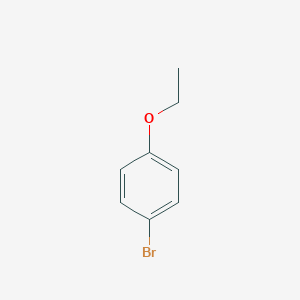
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
